molecular formula C14H8F4O3 B6409948 4-(2-Fluoro-3-trifluoromethylphenyl)-3-hydroxybenzoic acid, 95% CAS No. 1261915-76-7

4-(2-Fluoro-3-trifluoromethylphenyl)-3-hydroxybenzoic acid, 95%

Cat. No. B6409948
CAS RN: 1261915-76-7
M. Wt: 300.20 g/mol
InChI Key: BYYPUNDSNVRVON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluoro-3-trifluoromethylphenyl)-3-hydroxybenzoic acid (4-FTPA) is a synthetic organic compound that is widely used in scientific research. It is a derivative of benzoic acid, and its chemical structure consists of a benzene ring with two fluorine atoms and one trifluoromethyl group attached to the ring. 4-FTPA has a wide range of applications in the field of biochemistry and physiology, and is used in a variety of laboratory experiments.

Scientific Research Applications

4-(2-Fluoro-3-trifluoromethylphenyl)-3-hydroxybenzoic acid, 95% is widely used in scientific research due to its versatility and range of applications. In biochemistry, it is used as a reagent for the synthesis of biologically active compounds such as peptides, peptidomimetics, and nucleosides. In physiology, it is used as an inhibitor of enzymes such as cytochrome P450, proteases, and phosphatases. In addition, it has been used in research on drug metabolism, pharmacokinetics, and drug-drug interactions.

Mechanism of Action

4-(2-Fluoro-3-trifluoromethylphenyl)-3-hydroxybenzoic acid, 95% has been shown to inhibit the activity of enzymes by binding to the active site of the enzyme and blocking the reaction. In addition, it has been shown to act as an allosteric inhibitor, meaning that it binds to a different site on the enzyme than the active site and alters the enzyme's conformation, which in turn inhibits its activity.
Biochemical and Physiological Effects
4-(2-Fluoro-3-trifluoromethylphenyl)-3-hydroxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for metabolizing drugs and other compounds in the body. In vivo, it has been shown to inhibit the activity of proteases, which are involved in the breakdown of proteins. In addition, it has been shown to inhibit the activity of phosphatases, which are involved in the regulation of cellular processes.

Advantages and Limitations for Lab Experiments

4-(2-Fluoro-3-trifluoromethylphenyl)-3-hydroxybenzoic acid, 95% has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. In addition, it is a potent inhibitor of enzymes, which makes it useful for studying the effects of enzyme inhibition. However, it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

The potential future applications of 4-(2-Fluoro-3-trifluoromethylphenyl)-3-hydroxybenzoic acid, 95% are numerous. One potential application is in the development of new drugs. 4-(2-Fluoro-3-trifluoromethylphenyl)-3-hydroxybenzoic acid, 95% could be used to study the effects of drug-drug interactions, as well as to study the metabolism and pharmacokinetics of new drugs. In addition, it could be used to study the effects of enzyme inhibition in diseases such as cancer and diabetes. Finally, it could be used to study the effects of allosteric inhibition in a variety of biological processes.

Synthesis Methods

4-(2-Fluoro-3-trifluoromethylphenyl)-3-hydroxybenzoic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of 2-fluorobenzaldehyde with trifluoromethanesulfonic anhydride in the presence of pyridine, which yields the corresponding trifluoromethyl ketone. The second step involves the reaction of the trifluoromethyl ketone with potassium hydroxide in the presence of acetic acid, which yields 4-(2-Fluoro-3-trifluoromethylphenyl)-3-hydroxybenzoic acid, 95%. The reaction is shown below:

properties

IUPAC Name

4-[2-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O3/c15-12-9(2-1-3-10(12)14(16,17)18)8-5-4-7(13(20)21)6-11(8)19/h1-6,19H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYPUNDSNVRVON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691814
Record name 2'-Fluoro-2-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluoro-3-trifluoromethylphenyl)-3-hydroxybenzoic acid

CAS RN

1261915-76-7
Record name 2'-Fluoro-2-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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